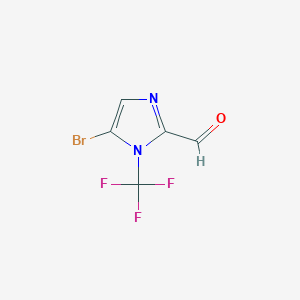

5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde

Description

5-Bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde (molecular formula: C₅H₂BrF₃N₂O) is a halogenated imidazole derivative characterized by a bromine atom at position 5, a trifluoromethyl (-CF₃) group at position 1, and a carbaldehyde (-CHO) functional group at position 2. This compound combines the electron-withdrawing effects of -CF₃ and the reactivity of -CHO, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structure enables participation in nucleophilic addition reactions (via -CHO) and substitution reactions (via Br), while the -CF₃ group enhances metabolic stability and lipophilicity .

Properties

Molecular Formula |

C5H2BrF3N2O |

|---|---|

Molecular Weight |

242.98 g/mol |

IUPAC Name |

5-bromo-1-(trifluoromethyl)imidazole-2-carbaldehyde |

InChI |

InChI=1S/C5H2BrF3N2O/c6-3-1-10-4(2-12)11(3)5(7,8)9/h1-2H |

InChI Key |

WJNDBLXQULCZRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(C(=N1)C=O)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of bromine in a solvent mixture of anhydrous dichloromethane and methanol, with methanol acting as a nucleophilic reagent .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as tubular diazotization reaction technology can be employed to prepare intermediates, which are then transformed into the final product .

Chemical Reactions Analysis

Types of Reactions: 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylic acid.

Reduction: 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is explored for its potential as a pharmacophore in drug design. It has been studied for its antiproliferative and cytotoxic activities against various cancer cell lines .

Industry: The compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can enhance performance characteristics such as thermal stability and resistance to degradation .

Mechanism of Action

The mechanism by which 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The bromine and trifluoromethyl groups can enhance the compound’s ability to bind to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to potential inhibition of enzymatic activity .

Comparison with Similar Compounds

Electronic and Steric Effects

- Trifluoromethyl (-CF₃) vs. Methyl (-CH₃): The -CF₃ group at N1 in the target compound significantly lowers electron density in the imidazole ring, enhancing resistance to oxidative degradation compared to -CH₃ analogs .

- Bromine Position: Bromine at C5 (as in the target compound) is more sterically accessible for nucleophilic substitution than bromine at C4 (e.g., 5-bromo-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde) .

Reactivity and Functionalization

- Aldehyde Group: The -CHO group at C2 enables condensation reactions (e.g., formation of hydrazones or Schiff bases), which are absent in analogs like 5-bromo-2-(trifluoromethyl)-1H-imidazole .

- Bromine Substitution: The bromine at C5 can undergo Suzuki coupling or nucleophilic aromatic substitution, similar to brominated benzimidazoles (e.g., 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine) .

Pharmacological Relevance

- Imidazole derivatives with -CF₃ and halogen substituents are prevalent in drug discovery. For example, benzimidazoles with thiophene substituents exhibit anticancer and antifungal activity , while -CF₃ groups improve blood-brain barrier penetration .

Biological Activity

5-Bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, highlighting its antimicrobial and anticancer activities.

5-Bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is characterized by its imidazole ring, which is known for diverse biological activity. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various pharmacological applications.

The synthesis of this compound typically involves methods such as:

- Condensation reactions involving imidazole derivatives.

- Functionalization of the imidazole ring to introduce the trifluoromethyl and aldehyde groups.

Antimicrobial Activity

Recent studies have demonstrated that 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains and fungi, yielding the following results:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 50 µg/mL | Moderate |

| Aspergillus niger | 25 µg/mL | High |

| Escherichia coli | 10 µg/mL | High |

| Bacillus cereus | 5 µg/mL | Very High |

The compound showed higher activity against Bacillus cereus compared to standard antibiotics, suggesting its potential as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial effects, 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde has been evaluated for anticancer properties. In vitro studies revealed that it can inhibit the growth of various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 15.5 | Induction of apoptosis |

| HepG2 (Liver Cancer) | 20.3 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.7 | Inhibition of proliferation |

These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest .

Case Studies and Research Findings

A significant study focused on the structure-activity relationship (SAR) of imidazole derivatives, including 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde. The research highlighted that modifications in the imidazole ring significantly affect biological activity. For instance:

- Substituents on the imidazole ring : Altering positions or types of substituents can enhance or reduce biological efficacy.

- Trifluoromethyl group : This group was found to be crucial for increasing potency against microbial targets.

In a comparative analysis, compounds with similar structures but different substituents were tested against Escherichia coli and exhibited varying MIC values, reinforcing the importance of chemical modifications in drug design .

Q & A

Q. What are the key synthetic routes for 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde?

The synthesis typically involves:

- Bromination : Introducing bromine at the 5-position of a pre-functionalized imidazole core. For example, bromination of 1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) .

- Trifluoromethylation : Early-stage introduction of the trifluoromethyl group via Ullmann coupling or nucleophilic substitution with CF₃-containing reagents.

- Aldehyde functionalization : Oxidation of a hydroxymethyl precursor or direct formylation using Vilsmeier-Haack conditions .

Q. How is the structure of 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde characterized?

Key analytical methods include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., aldehyde proton at δ ~9.8 ppm; trifluoromethyl group as a singlet at δ ~120–125 ppm in ¹³C NMR) .

- FTIR : Absorption bands for C=O (~1700 cm⁻¹), C-Br (~590 cm⁻¹), and C-F (~1100–1250 cm⁻¹) .

- Mass spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., m/z 267.0 for C₆H₄BrF₃N₂O) .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact.

- Store in a cool, dry place away from oxidizing agents due to the aldehyde’s reactivity.

- Follow waste disposal guidelines for halogenated compounds .

Advanced Research Questions

Q. What strategies ensure regioselective bromination in the synthesis of this compound?

Regioselectivity is controlled by:

- Directing groups : The trifluoromethyl group at N1 electronically directs bromination to the 5-position via resonance effects.

- Reaction conditions : Using polar aprotic solvents (e.g., DMF) with NBS at low temperatures (0–5°C) minimizes side reactions .

- Protection/deprotection : Temporarily blocking reactive sites (e.g., aldehyde protection as an acetal) ensures selective bromination .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT calculations : Optimize molecular geometry to identify electrophilic centers (e.g., aldehyde carbon, bromine).

- Frontier molecular orbital (FMO) analysis : HOMO-LUMO gaps predict sites for nucleophilic attack (e.g., C5-Br vs. aldehyde carbon) .

- Docking studies : Simulate interactions with biological targets (e.g., enzyme active sites) to guide functionalization .

Q. What crystallographic techniques resolve the molecular structure of halogenated imidazole derivatives?

- Single-crystal X-ray diffraction : Using SHELX software for refinement, determine bond lengths (e.g., C-Br: ~1.9 Å) and angles .

- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., C–H⋯O between aldehyde and adjacent molecules) stabilizing the crystal lattice .

- Twinned data refinement : SHELXL handles high-symmetry space groups (e.g., P2₁/c) common in halogenated heterocycles .

Q. How to address contradictory spectroscopic data in characterizing trifluoromethyl-substituted imidazoles?

- Cross-validation : Combine ¹⁹F NMR with HSQC to confirm trifluoromethyl group connectivity.

- Crystallographic validation : Resolve ambiguities in NOESY or COSY spectra using X-ray structures .

- Isotopic labeling : Use ¹³C-labeled reagents to trace carbon environments in complex spectra .

Q. What challenges arise in scaling up synthesis for preclinical studies?

- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., using EtOAc/hexane).

- Yield optimization : Catalytic methods (e.g., Pd-mediated cross-coupling) improve atom economy .

- Stability : The aldehyde group is prone to oxidation; use stabilizers (e.g., BHT) during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.